N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-(2-Fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a 2-methoxyphenethyl group at the N2 position. Oxalamides are versatile scaffolds with applications ranging from pharmaceuticals (e.g., antiviral agents, enzyme inhibitors) to flavoring compounds, depending on substituent patterns .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-9-5-2-6-12(15)10-11-19-16(21)17(22)20-14-8-4-3-7-13(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXSMMYCJMQLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2-fluoroaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: 2-fluoroaniline is reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Step 2: The oxalyl chloride derivative is then reacted with 2-methoxyphenethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound differs from analogs primarily in the positions and types of substituents:
Key Observations :
- Positional Effects : The ortho-fluorine in the target compound may introduce steric hindrance and electronic effects (e.g., dipole interactions) compared to para-substituted analogs like compound 70 .
- Methoxy Group : The 2-methoxyphenethyl group in the target compound likely reduces solubility compared to S336’s pyridinylethyl group but may enhance membrane permeability .
Antiviral Activity (HIV Entry Inhibition)
Compounds like 13–15 () with thiazole and pyrrolidine substituents exhibit antiviral activity by targeting the CD4-binding site of HIV.
Enzyme Inhibition
Compounds in (e.g., 19–23) inhibit cytochrome P450 4F11. The target compound’s fluorine atom could enhance metabolic stability, while the methoxy group may influence binding affinity to enzyme active sites .
Physical and Spectroscopic Properties
NMR Spectral Analysis
- Compound 70 (N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide):
The target compound’s 2-fluorophenyl group would shift aromatic proton signals upfield compared to compound 70’s 4-chlorophenyl group. The ortho-methoxy group may also alter coupling patterns in the phenethyl chain.
Toxicity and Metabolic Considerations
- CYP Inhibition : S336 and its analog S5456 show moderate CYP3A4 inhibition (51% at 10 µM), but the target compound’s fluorine substituent may reduce such interactions .
Biological Activity
N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features an oxalamide structure characterized by two distinct aromatic substituents:
- Molecular Formula : C16H18FNO3
- CAS Number : 898356-28-0
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways associated with cell survival and death.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar oxalamide structures possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, preliminary data suggest that this compound may inhibit the growth of specific tumor cell lines through apoptosis induction.
- Antimicrobial Activity : Similar oxalamides have demonstrated antimicrobial effects against various bacterial and fungal strains. While specific data on this compound is limited, its structural analogs suggest potential efficacy in treating infections.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The following findings were reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.031 | Induction of apoptosis |
| MCF-7 (Breast) | TBD | Cell cycle arrest |
| A549 (Lung) | TBD | Apoptotic pathway activation |
Note: TBD = To Be Determined
These studies indicate a promising profile for the compound as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
